
1-(3-Bromo-2-methylpropyl)-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-2-methylpropyl)-3-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a brominated alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-methylpropyl)-3-methylbenzene typically involves the bromination of 3-methylbenzene (also known as toluene) followed by alkylation. One common method involves the reaction of toluene with bromine in the presence of a catalyst such as iron(III) bromide to form 3-bromotoluene. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with 2-methylpropene in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(3-Bromo-2-methylpropyl)-3-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous ethanol at elevated temperatures.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: 1-(3-Hydroxy-2-methylpropyl)-3-methylbenzene.
Oxidation: 1-(3-Carboxy-2-methylpropyl)-3-methylbenzene.
Reduction: 1-(2-Methylpropyl)-3-methylbenzene.
科学的研究の応用
1-(3-Bromo-2-methylpropyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Bromo-2-methylpropyl)-3-methylbenzene depends on its chemical reactivity. The bromine atom in the compound makes it a good leaving group, facilitating nucleophilic substitution reactions. The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. The molecular targets and pathways involved are primarily related to its reactivity with nucleophiles and electrophiles.
類似化合物との比較
Similar Compounds
1-Bromo-2-methylpropene: Similar in structure but lacks the benzene ring.
3-Bromo-2-methylpropene: Another brominated alkene with different reactivity.
1-(3-Bromo-2-methylpropyl)-4-methylbenzene: Positional isomer with different substitution pattern on the benzene ring.
Uniqueness
1-(3-Bromo-2-methylpropyl)-3-methylbenzene is unique due to the combination of a brominated alkyl chain and a methyl-substituted benzene ring. This structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
特性
分子式 |
C11H15Br |
|---|---|
分子量 |
227.14 g/mol |
IUPAC名 |
1-(3-bromo-2-methylpropyl)-3-methylbenzene |
InChI |
InChI=1S/C11H15Br/c1-9-4-3-5-11(6-9)7-10(2)8-12/h3-6,10H,7-8H2,1-2H3 |
InChIキー |
DSKKDALVYZEFQX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CC(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


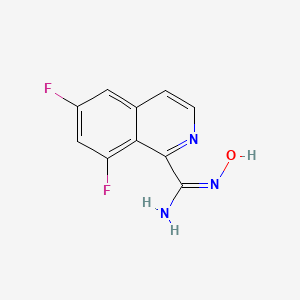

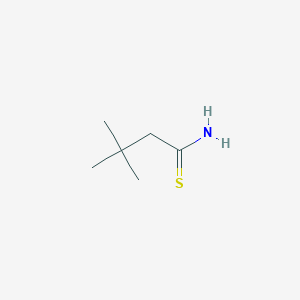

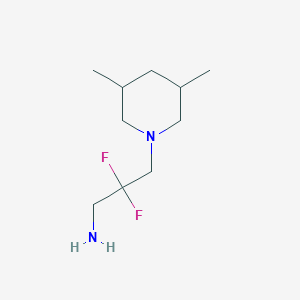
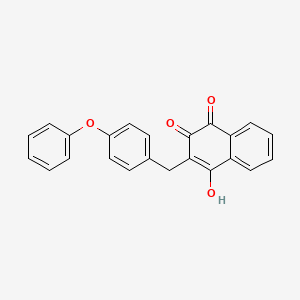

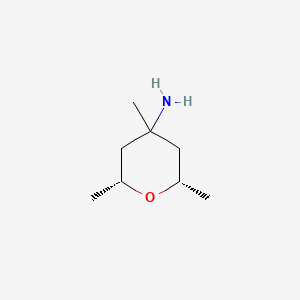

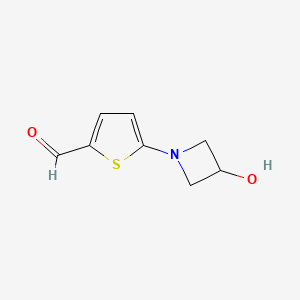
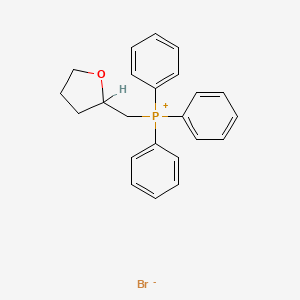

![5'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13158006.png)

